molecular formula C20H24N2O6S2 B3298870 4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-07-5

4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B3298870
CAS RN: 898425-07-5
M. Wt: 452.5 g/mol
InChI Key: HRDWJNDGJWMSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Furthermore, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane in lab experiments is its potential as a selective anticancer agent with low toxicity towards normal cells. However, one limitation is the multi-step synthesis process required to obtain the compound.

Future Directions

For the study of 4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane include further investigation of its mechanism of action and its potential as a therapeutic agent for various types of cancer. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research. Finally, the study of the structure-activity relationship of this compound could lead to the development of more potent derivatives.

Scientific Research Applications

4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

8-(benzenesulfonyl)-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c1-27-17-7-9-19(10-8-17)30(25,26)22-15-16-28-20(22)11-13-21(14-12-20)29(23,24)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWJNDGJWMSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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